4-(4-Aminophenylmethyl)piperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Synthetic Chemistry and Drug Discovery
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. wikipedia.orgnih.govnih.gov Its prevalence is underscored by its presence in a vast number of natural alkaloids and FDA-approved drugs. wikipedia.orgnih.gov The significance of the piperidine moiety stems from several key attributes:
Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries with a wide range of physicochemical properties. nih.gov This adaptability is crucial for optimizing drug candidates for specific biological targets.
Improved Pharmacokinetic Properties: Incorporation of a piperidine scaffold can favorably modulate a molecule's lipophilicity, metabolic stability, and aqueous solubility, which are critical parameters for drug efficacy and bioavailability.
Biological Activity: Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, analgesic, anticancer, antifungal, antiviral, and antipsychotic effects. ijnrd.org
The following table provides examples of prominent drugs containing the piperidine scaffold, highlighting the diverse therapeutic areas where this structural motif has proven invaluable.
| Drug Name | Therapeutic Class | Key Structural Feature |
| Methylphenidate | Stimulant | Piperidine ring |
| Minoxidil | Vasodilator | Piperidine derivative |
| Donepezil (B133215) | Acetylcholinesterase inhibitor | Contains a piperidine moiety |
This table showcases examples of drugs with a piperidine scaffold to illustrate the scaffold's importance. It does not imply that 4-(4-Aminophenylmethyl)piperidine has the same applications.
Research Context of this compound within Piperidine Chemistry
Given the established importance of the piperidine scaffold, this compound represents a logical target for synthesis and biological evaluation. The presence of a primary aromatic amine in the form of the 4-aminophenyl group provides a reactive handle for further chemical modifications, enabling the generation of a library of derivatives.
Research into related 4-aminopiperidine (B84694) derivatives has yielded compounds with promising biological activities. For instance, studies have shown that certain 4-aminopiperidine derivatives can act as potent inhibitors of enzymes crucial for fungal survival and as effective agents against the parasite responsible for malaria. nih.gov Furthermore, derivatives of 4-(aminomethyl)piperidine (B1205859) have been investigated for their potential in treating neurological and psychiatric disorders by targeting serotoninergic receptors. google.com
The synthesis of such piperidine derivatives often involves multi-step sequences. A common strategy for the synthesis of 4-substituted piperidines is through the reduction of a corresponding piperidone precursor. For example, the synthesis of 4-amino-4-phenylpiperidines can be achieved through a multi-step process starting from a protected piperidone. google.com
The table below outlines a general synthetic approach that could be adapted for the synthesis of this compound, based on established methods for similar compounds.
| Step | Reaction | Reagents and Conditions |
| 1 | Formation of a cyanohydrin | N-protected piperidone, alkali metal cyanide |
| 2 | Grignard Reaction | Phenylmagnesium bromide |
| 3 | Reduction of the nitrile group | Reducing agent (e.g., LiAlH4) |
| 4 | Deprotection | Appropriate deprotection conditions |
This table presents a generalized synthetic pathway for related compounds and is for illustrative purposes. Specific conditions for the synthesis of this compound would require experimental optimization.
Structure
3D Structure
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHLPPJDFYMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451242 | |
| Record name | 4-(4-Aminophenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37581-35-4 | |
| Record name | 4-(4-Piperidinylmethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37581-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Aminophenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatives and Structural Modifications of 4 4 Aminophenylmethyl Piperidine
Systematic Modification of the Phenyl Ring Moiety
One area of investigation involves the synthesis of analogs with different substituents on the phenyl ring. For instance, in the development of inhibitors for the hepatitis C virus (HCV), a broad exploration of functionality on the aryl ring was conducted. nih.gov This systematic approach allows for the study of structure-activity relationships (SAR), where the electronic and steric effects of different substituents are correlated with biological activity. For example, the introduction of a p-methylphenyl group has been shown to be a favorable modification in certain contexts. nih.gov
Another strategy involves altering the position of the amino group or replacing it altogether. While the para-amino substitution is common, exploring ortho- and meta-substituted analogs can provide insights into the optimal geometry for target binding. Furthermore, the amino group itself can be acylated or sulfonated to introduce different functional groups. For example, acylation with benzoyl chloride or sulfonylation with benzenesulfonyl chloride can yield N-substituted compounds with altered properties. nih.gov
The following table summarizes some of the systematic modifications made to the phenyl ring of related piperidine (B6355638) structures and their observed outcomes in research studies.
| Modification | Example Compound/Study | Research Finding | Reference |
| Introduction of a p-methylphenyl group | HCV Assembly Inhibitors | Retained in optimized structures for SAR exploration. | nih.gov |
| Acylation of the amino group | Amide 10 | Prepared by acylation with benzoyl chloride under basic conditions. | nih.gov |
| Sulfonylation of the amino group | Sulfonamide 11 | Prepared by sulfonylation with benzenesulfonyl chloride under basic conditions. | nih.gov |
| Introduction of a 3-formylbenzoic acid derivative | Amide analog 32 | Synthesized via reductive amination and subsequent amide coupling. | nih.gov |
Functionalization at the Piperidine Nitrogen Center
The nitrogen atom of the piperidine ring is a common site for functionalization, offering a straightforward way to introduce a wide variety of substituents that can significantly impact a compound's properties. These modifications can influence factors such as basicity, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for biological activity.
A frequent modification is the introduction of different alkyl or arylalkyl groups. For example, in the development of antifungal agents, a series of 4-aminopiperidines were synthesized with varying N-substituents, including benzyl (B1604629) and phenylethyl groups. mdpi.com The nature of this substituent was found to be a key determinant of antifungal activity. mdpi.com
Another approach involves the introduction of more complex functionalities. For instance, the piperidine nitrogen can be acylated, sulfonylated, or used as a point of attachment for other cyclic systems. Research on estrogen receptor (ER) modulators has shown that introducing hydrophobic substituents on the piperidine nitrogen can enhance ERα binding affinity. nih.gov
The synthesis of these derivatives often involves standard organic chemistry reactions. Reductive amination of a suitable ketone with an amine is a common method for introducing N-substituents. mdpi.comnih.gov Alternatively, N-alkylation of the piperidine nitrogen with an appropriate alkyl halide or a Mitsunobu reaction can be employed. nih.gov
The table below provides examples of functionalization at the piperidine nitrogen and the resulting effects.
| Functionalization | Example Compound/Study | Research Finding | Reference |
| N-Benzylation | 1-benzyl-N-dodecylpiperidin-4-amine | Found to be beneficial for antifungal activity against Candida and Aspergillus species. | mdpi.com |
| N-Phenethylation | N-dodecyl-1-phenethylpiperidin-4-amine | Identified as a promising candidate for antifungal drug development. | mdpi.com |
| N-Acetylation | N-Acetyl-2,2,6,6-tetramethylpiperidine derivative 3b | Showed high ERα binding affinity and metabolic stability. | nih.gov |
| Reductive Amination with Aldehydes | Piperidine derivatives for MenA inhibition | A final step in the synthesis of potential inhibitors for Mycobacterium tuberculosis. | nih.gov |
Structural Variations on the Piperidine Ring Carbon Framework (Excluding the Phenylmethyl Attachment Point)
Modifying the carbon framework of the piperidine ring, while synthetically more challenging than N-functionalization, allows for the exploration of conformational space and the introduction of additional functional groups that can interact with biological targets.
One strategy involves the introduction of substituents at various positions on the piperidine ring. For instance, in the development of T-type Ca2+ channel antagonists, a fluorine atom was introduced at the 4-position of a 4-aminomethylpiperidine scaffold. researchgate.net This modification led to a potent and selective antagonist with improved in vivo efficacy. researchgate.net
Another approach is to alter the ring size or introduce unsaturation. While this moves away from the core piperidine structure, it is a valid strategy for exploring the impact of ring conformation on activity. The synthesis of such analogs often requires multi-step sequences. For example, the preparation of a 4-fluoropiperidine (B2509456) derivative involved a bromofluorination, SN2 reaction with azide, and subsequent reduction. researchgate.net
The stereochemistry of the substituents on the piperidine ring is also a critical factor. The relative orientation of substituents can dramatically affect how a molecule fits into a binding pocket. Studies on monoamine transporter inhibitors have shown that the cis and trans isomers of 3,4-disubstituted piperidines exhibit different selectivities for dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov
The following table highlights some of the structural variations on the piperidine ring and their significance.
| Structural Variation | Example Compound/Study | Research Finding | Reference |
| 4-Fluoro substitution | (S)-4-Aminomethyl-4-fluoropiperidine derivative | A potent and selective T-type Ca2+ channel antagonist. | researchgate.net |
| 3,4-Disubstitution | cis/trans isomers of 4-(4-Chlorophenyl)piperidine analogues | Stereochemistry significantly affects selectivity for dopamine and norepinephrine transporters. | nih.gov |
| Introduction of a thioacetamide (B46855) side chain | 4-(4-Chlorophenyl)piperidine analogues | Led to the identification of both selective and broad-spectrum monoamine transporter inhibitors. | nih.gov |
| Introduction of methyl groups adjacent to the nitrogen | N-Acetyl-2,2,6,6-tetramethylpiperidine derivative 3b | Remarkably enhanced ERα binding affinity. | nih.gov |
Integration of 4-(4-Aminophenylmethyl)piperidine into Hybrid Molecular Systems
The this compound scaffold can also serve as a building block for the construction of more complex, hybrid molecules. This strategy aims to combine the pharmacophoric features of different molecular entities to create compounds with novel or improved biological activities.
One example of this approach is the development of PROTACs (Proteolysis Targeting Chimeras), where a ligand for a target protein is linked to a ligand for an E3 ubiquitin ligase. A functionalized cereblon ligand based on a piperidine-2,6-dione structure, which is related to the aminophenylpiperidine scaffold, has been developed for this purpose. sigmaaldrich.com The amine group on this building block allows for rapid conjugation with linkers for the creation of PROTAC libraries. sigmaaldrich.com
Another strategy involves creating hybrid compounds by linking the this compound moiety to other pharmacophores. For instance, donepezil (B133215), a drug used for Alzheimer's disease, contains a benzylpiperidine moiety. Hybrid molecules have been created by linking this piperidine part to other active fragments, such as indolyl moieties, to target multiple enzymes involved in the disease pathology. nih.gov
The table below provides examples of how the this compound scaffold has been integrated into hybrid molecular systems.
| Hybrid System | Example Compound/Study | Research Finding | Reference |
| PROTACs | 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride | A functionalized cereblon ligand for the development of thalidomide-based PROTACs. | sigmaaldrich.com |
| Donepezil Hybrids | Benzylpiperidine moiety of donepezil linked to an indolyl moiety | Designed to be potent inhibitors of both monoamine oxidase (MAO) and acetylcholinesterase (AChE) enzymes. | nih.gov |
Structure Activity Relationship Sar Investigations of 4 4 Aminophenylmethyl Piperidine Analogues
Methodologies for SAR Elucidation
The elucidation of SAR for 4-(4-aminophenylmethyl)piperidine analogues relies on a combination of empirical analysis and computational modeling. These methodologies allow researchers to identify key structural motifs and physicochemical properties that are essential for biological activity.
Empirical Structure-Activity Relationship Analysis
Empirical SAR analysis involves the systematic synthesis of analogues and the evaluation of their biological activity. This traditional yet powerful approach allows for the direct observation of how structural modifications impact a compound's potency and efficacy. For piperidine-based compounds, this often involves altering substituents on the piperidine (B6355638) nitrogen, the piperidine ring itself, and any appended aromatic systems.
Key modifications in analogues of this compound for SAR studies would include:
Substitution on the Piperidine Nitrogen: Introducing various alkyl, aryl, or acyl groups on the piperidine nitrogen can significantly affect a molecule's interaction with its biological target. These modifications can alter basicity, lipophilicity, and steric bulk, all of which are critical determinants of pharmacological activity.
Substitution on the Phenyl Ring: The electronic and steric properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups at different positions. This can influence the compound's binding affinity and metabolic stability.
Modification of the Aminophenylmethyl Moiety: Alterations to the aminomethyl linker, such as changing its length or rigidity, can impact the molecule's conformational flexibility and its ability to adopt the optimal orientation for binding.
For instance, in studies of related 4-aminopiperidine (B84694) scaffolds, it has been shown that the nature of the substituent on the piperidine nitrogen is a key determinant of antifungal activity. nih.gov Similarly, in a series of 4-phenylpiperidine (B165713) derivatives, the stereochemistry of the piperidine ring was found to be crucial for their activity as monoamine transporter inhibitors. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework for correlating the chemical structure of a compound with its biological activity. wikipedia.org This approach uses molecular descriptors to quantify various aspects of a molecule's structure and physicochemical properties.
The first step in QSAR modeling is the calculation of a wide range of molecular descriptors. nih.gov These can be broadly categorized as:
1D Descriptors: These include basic properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific chemical features.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to shape, volume, and surface area.
Once calculated, a subset of the most relevant descriptors is selected using statistical methods like genetic algorithms or partial least squares (PLS) to build the QSAR model. nih.govnih.gov The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques. nih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Analogues
| Descriptor Type | Descriptor Name | Description |
| Topological | Wiener Index | A measure of the compactness of a molecule. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| Steric | Molecular Volume | The van der Waals volume of the molecule. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
This table presents examples of descriptors commonly used in QSAR studies of various chemical classes, including piperidine derivatives.
Artificial neural networks (ANNs) are powerful machine learning tools that can be used to develop non-linear QSAR models. nih.gov ANNs are particularly useful when the relationship between the molecular descriptors and the biological activity is complex and cannot be adequately described by linear models. A typical ANN in a QSAR study consists of an input layer (representing the molecular descriptors), one or more hidden layers, and an output layer (representing the biological activity). nih.gov
In a study on 4-phenylpiperidine derivatives as µ opioid agonists, a three-layer back-propagation neural network was successfully used to establish a QSAR model. nih.gov The model was built using four selected molecular descriptors and was able to accurately predict the analgesic activities of the compounds. nih.gov
Conformational Analysis and its Influence on Biological Recognition
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound analogues aims to identify the low-energy conformations that are likely to be biologically active. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable.
The orientation of the 4-(4-aminophenylmethyl) substituent on the piperidine ring (axial vs. equatorial) can have a profound impact on biological activity. For many 4-substituted piperidines, the equatorial conformation is preferred as it minimizes steric hindrance. However, in some cases, the axial conformation may be required for optimal interaction with the binding site of a receptor or enzyme. mdpi.com
For example, a conformational study of 4-phenylpiperidine analgesics revealed that while phenyl equatorial conformations were generally preferred, phenyl axial conformers were suggested to be important for the potency-enhancing effect of a meta-hydroxyl group on the phenyl ring. mdpi.com These findings highlight the importance of considering multiple conformations when evaluating the SAR of piperidine-based compounds.
Elucidation of Pharmacophoric Features within the this compound Scaffold
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. The elucidation of the pharmacophoric features of the this compound scaffold is essential for the rational design of new and more potent analogues.
Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore can be proposed. The key features would likely include:
A Basic Nitrogen Atom: The piperidine nitrogen is typically protonated at physiological pH and can form a crucial ionic interaction with an acidic residue in the binding site of a target protein.
A Hydrogen Bond Donor: The primary amino group on the phenyl ring can act as a hydrogen bond donor, forming a key interaction with the target.
An Aromatic Ring: The phenyl group can engage in hydrophobic or π-π stacking interactions with the target protein.
A Specific Spatial Arrangement: The relative positions of the basic nitrogen, the hydrogen bond donor, and the aromatic ring are critical for optimal binding.
In a study of 4-phenylpiperidine derivatives as µ opioid agonists, a pharmacophore model was hypothesized based on the QSAR results, which could be instrumental in the structural optimization of these compounds. nih.gov Similarly, for a series of 4-aminopiperidine inhibitors of hepatitis C virus assembly, a detailed SAR campaign helped to define the tolerated functionality and identify key interaction points. nih.gov
Table 2: Potential Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Potential Interaction Type |
| Piperidine Nitrogen | Ionic Interaction, Hydrogen Bond Acceptor |
| Aminophenyl Group | Hydrogen Bond Donor/Acceptor, Aromatic/Hydrophobic Interaction |
| Methylene (B1212753) Linker | Provides conformational flexibility and optimal spacing of pharmacophoric elements. |
This table outlines the likely key pharmacophoric features based on the chemical structure of this compound and general principles of medicinal chemistry.
Ligand-Target Interaction Profiling for this compound Derivatives
Understanding how these derivatives bind to their biological targets at a molecular level is crucial for rational drug design. Ligand-target interaction profiling has provided detailed insights into the binding modes of these compounds.
For the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, these molecules act as ATP-competitive inhibitors of PKB. nih.gov This indicates that they bind to the ATP-binding pocket of the kinase, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The selectivity over the closely related kinase PKA is influenced by the specific interactions formed by the substituted benzyl (B1604629) group within the binding site. nih.gov
In the case of piperidine derivatives targeting MenA in Mycobacterium tuberculosis, the interaction likely involves the basic piperidine moiety. While the exact binding mode is still under investigation, the loss of activity upon replacing the basic piperidine suggests a crucial ionic or hydrogen-bonding interaction with the enzyme's active site. nih.gov
For the piperidine-4-carboxamides that inhibit DNA gyrase, in silico docking studies suggest a binding mode similar to that of gepotidacin, a known novel bacterial topoisomerase inhibitor (NBTI). nih.gov This implies that these compounds likely bind to the DNA gyrase enzyme at a site that interferes with its function in DNA replication and repair, leading to bactericidal effects. nih.gov The increased potency of the 4-trifluoromethylphenyl analogue is likely due to favorable interactions of the trifluoromethyl group within a specific sub-pocket of the gyrase binding site. nih.gov
Furthermore, studies on other piperidine derivatives have shown interactions with a range of receptors. For example, certain 4-phenyl piperidine compounds have been designed to target the mu-opioid receptor, exhibiting excellent agonistic activity. nih.gov Additionally, 4,4-disubstituted piperidine-based derivatives have been identified as high-affinity ligands for the σ1 receptor, with selectivity over the σ2 receptor being influenced by the nature of the substituents. nih.gov
The following table summarizes the biological targets and activities of various this compound analogues and related structures.
| Compound Class | Target | Key Findings |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | ATP-competitive inhibitors with nanomolar potency and selectivity over PKA. The carboxamide linker improved oral bioavailability. nih.gov |
| Piperidine derivatives with a 4-(methyl(propyl)amino)benzyl moiety | 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | A basic piperidine core is essential for inhibitory activity against M. tuberculosis MenA. nih.gov |
| Piperidine-4-carboxamides | DNA Gyrase | Inhibit M. abscessus DNA gyrase. A 4-trifluoromethylphenyl substitution significantly enhances potency. nih.gov |
| 4-Phenyl piperidine derivatives | Mu-opioid receptor | Demonstrate excellent agonistic activity, with SAR trends influencing potency. nih.gov |
| 4,4-Disubstituted piperidine derivatives | Sigma-1 (σ1) receptor | Exhibit high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov |
Mechanistic Studies on the Reactivity and Biological Action of 4 4 Aminophenylmethyl Piperidine
Elucidation of Reaction Mechanisms in the Synthesis of 4-(4-Aminophenylmethyl)piperidine
The synthesis of the this compound scaffold is a focal point of medicinal chemistry, necessitating a deep understanding of the underlying reaction mechanisms to control yield, purity, and stereochemistry.
Catalytic Reaction Pathways and Intermediate Characterization
The primary route for synthesizing this compound involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor, such as 4-(4-aminobenzyl)pyridine or related structures. researchgate.net This transformation is typically achieved through heterogeneous catalysis, employing precious metal catalysts.
Catalytic Systems: Commonly used catalysts include palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon. researchgate.net Rhodium on carbon has demonstrated high efficacy in the hydrogenation of 4-(4-fluorobenzyl)pyridine, a close analogue. researchgate.net The choice of solvent and temperature are critical parameters that influence the reaction rate and conversion efficiency. researchgate.net
An effective method for the chemoselective hydrogenation of pyridinecarbonitriles to piperidylmethylamines utilizes a Pd/C catalyst. The selectivity of this process can be precisely controlled by the addition of an acidic additive like H₂SO₄. This allows for the targeted synthesis of either the partially hydrogenated pyridylmethylamine or the fully saturated piperidylmethylamine. rsc.org
Reaction Mechanism: The mechanism of catalytic hydrogenation of pyridines generally involves the following key steps:
Adsorption: The pyridine derivative adsorbs onto the surface of the metal catalyst.
Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the catalyst surface, forming active hydrogen atoms.
Stepwise Hydrogenation: The adsorbed pyridine ring undergoes a stepwise addition of hydrogen atoms, leading to various di- and tetrahydro-pyridine intermediates before the final piperidine (B6355638) product is formed. sciencemadness.org
Desorption: The final piperidine product desorbs from the catalyst surface.
In some advanced methods, Frustrated Lewis Pairs (FLPs) involving a simple Tin(IV) Lewis acid have been used for catalytic hydrogenation. The proposed mechanism involves the activation of H₂ by the FLP, followed by the transfer of a hydride and a proton to the substrate. researchgate.net
Quantum chemical calculations (DFT) have been employed to understand the interactions between the nitrile starting materials, imine intermediates, and amine products with the palladium catalyst surface during the hydrogenation of pyridinecarbonitriles. These studies help to clarify the observed changes in selectivity based on the substrate structure. rsc.org
Stereochemical Mechanism and Diastereoselectivity Control
When substituents are present on the piperidine ring, controlling the stereochemistry becomes a critical challenge. Various strategies have been developed to achieve high diastereoselectivity in the synthesis of substituted piperidines.
Methods for Stereocontrol:
Substrate Control: The inherent stereochemistry of a chiral starting material, such as those derived from amino acids, can direct the stereochemical outcome of subsequent cyclization and reduction steps. whiterose.ac.uk
Reagent Control: The choice of reducing agent can significantly influence the stereoselectivity. For instance, in the synthesis of 2,3,6-trisubstituted piperidines, triacetoxyborohydride (B8407120) iminium ion reduction leads to a cis-2,6-stereochemistry, while triethylsilane/TFA acyliminium ion reduction produces the trans relationship. acs.org
Kinetic vs. Thermodynamic Control: Relative stereocontrol between substituents can be achieved by either kinetic protonation of an intermediate like a nitronate or by allowing the reaction to reach thermodynamic equilibrium. acs.org
Sequential Reaction Order: In some systems, complete control over diastereoselectivity can be achieved simply by altering the order of the reaction sequence. acs.org
Photoredox Catalysis: A light-mediated, highly diastereoselective epimerization of less stable piperidine stereoisomers can be used to furnish the more thermodynamically stable isomer. This process often involves a photoredox catalyst and a hydrogen atom transfer (HAT) agent. escholarship.org
For the synthesis of polysubstituted piperidines, a boronyl radical-catalyzed (4+2) cycloaddition between azetidines and alkenes has been shown to proceed with high yield and diastereoselectivity. nih.gov
Mechanistic Basis of Biological Interactions of this compound Derivatives
Derivatives of this compound are known to interact with a variety of biological targets. Understanding the molecular mechanisms behind these interactions is crucial for the design of new therapeutic agents.
Molecular Mechanisms of Enzyme Inhibition
The 4-aminopiperidine (B84694) scaffold is a core component of molecules that can inhibit specific enzymes.
Ergosterol (B1671047) Biosynthesis Inhibition: Certain derivatives of 4-aminopiperidine have demonstrated potent antifungal activity by inhibiting enzymes in the ergosterol biosynthesis pathway. Specifically, compounds like 1-benzyl-N-dodecylpiperidin-4-amine act as inhibitors of sterol C14-reductase and sterol C8-isomerase. mdpi.com This mechanism is shared with other piperidine-based antifungals like fenpropidin. mdpi.com The structure-activity relationship (SAR) studies reveal that the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen and a long alkyl chain (like n-dodecyl) at the 4-amino group is highly beneficial for this antifungal activity. mdpi.com
Cytochrome P450 Interactions: While not always leading to therapeutic inhibition, the interaction with metabolic enzymes like cytochrome P450 (CYP) is a critical aspect of the biological profile of these compounds. Many drugs containing a 4-aminopiperidine moiety undergo N-dealkylation catalyzed predominantly by CYP3A4. nih.gov Molecular modeling suggests that the 4-amino group is crucial for this interaction, acting as a hydrogen bond donor or acceptor with the hydroxyl group of a key serine residue (Ser119) in the active site of CYP3A4. This interaction positions the piperidine moiety correctly for catalysis by the heme porphyrin. nih.gov
Table 1: Enzyme Inhibition by 4-Aminopiperidine Derivatives
| Compound | Target Enzyme(s) | Organism | Biological Effect |
|---|---|---|---|
| 1-benzyl-N-dodecylpiperidin-4-amine | Sterol C14-reductase, Sterol C8-isomerase | Fungi (e.g., Candida spp., Aspergillus spp.) | Antifungal mdpi.com |
Receptor Binding Dynamics and Thermodynamics
The piperidine ring is a common scaffold in ligands for various receptors, and derivatives of this compound are no exception.
Sigma (σ) Receptors: Derivatives with a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine structure have been identified as potent and selective ligands for the σ₁ receptor. These compounds exhibit high affinity for σ₁ receptors with significantly lower affinity for σ₂ receptors, demonstrating subtype selectivity. nih.gov
Opioid Receptors: A series of 4-(m-hydroxyphenyl)piperidine analogs show selective and moderate-to-high affinity for opioid mu-receptors. Conformational analysis suggests that binding in a phenyl axial conformation may lead to agonistic activity, while a phenyl equatorial conformation can result in antagonism. nih.gov
Serotonin (B10506) (5-HT) Receptors: 4-Phenylpiperidine-2-carboxamide analogues have been developed as positive allosteric modulators (PAMs) for the serotonin 5-HT₂C receptor. These compounds bind to an allosteric site on the receptor, potentiating the effects of the endogenous ligand, serotonin. nih.gov
Chemokine Receptors: Piperazino-piperidine (B8394093) based structures serve as antagonists for the CCR5 receptor, which is a critical co-receptor for HIV-1 entry into host cells. The 4-substituted-4-aminopiperidine moiety is a key building block for these potent HIV-1 entry inhibitors. nih.gov
Table 2: Receptor Binding Affinity of Selected Piperidine Derivatives
| Derivative Class | Target Receptor | Binding Affinity (Kᵢ) / Activity |
|---|---|---|
| 4-benzyl-1-(benzylsulfonyl)piperidines | σ₁ Receptor | Kᵢ = 0.96 nM for the 3-iodo derivative nih.gov |
| 4-(m-Hydroxyphenyl)piperidines | μ-Opioid Receptor | Moderate to high affinity nih.gov |
| 4-Phenylpiperidine-2-carboxamides | 5-HT₂C Receptor | Positive Allosteric Modulators nih.gov |
Cellular Permeation and Biotransformation Processes
Cellular Uptake: Studies on piperidine itself have shown that it is actively transported into synaptosomal fractions of the brain. This transport mechanism appears to be temperature-dependent and sensitive to ouabain, but independent of sodium ions, suggesting a "low-affinity" active transport system. nih.gov While this study was not on this compound specifically, it provides a model for how the basic piperidine ring might be handled at cellular barriers in the nervous system.
Biotransformation (Metabolism): The primary metabolic pathway for many therapeutic agents containing the 4-aminopiperidine moiety is N-dealkylation. nih.gov
Major Enzyme: CYP3A4 is the major P450 isoform responsible for this reaction.
Other Enzymes: For some derivatives, CYP2D6 can also play a significant role in metabolism. nih.gov
Mechanism: The process is initiated by hydrogen atom abstraction from the α-carbon of the N-substituent, a reaction driven by the reactivity of the P450 compound I active species. The interaction with Serine 119 in the CYP3A4 active site helps to orient the substrate for this catalytic event. nih.gov
This metabolic pathway is a critical determinant of the pharmacokinetic profile and potential drug-drug interactions of these compounds.
Research Applications of 4 4 Aminophenylmethyl Piperidine and Its Derivatives
A Pivotal Intermediate in Advanced Organic Synthesis
The piperidine (B6355638) ring is a common feature in many biologically active compounds and pharmaceuticals. mdpi.com The presence of both a reactive amino group and a piperidine moiety makes 4-(4-aminophenylmethyl)piperidine a versatile starting material for the creation of a wide array of organic molecules. nih.gov
Forging Complex Heterocyclic Scaffolds
The development of new methods for synthesizing complex heterocyclic compounds is a continuous pursuit in organic chemistry. nih.govorganic-chemistry.org Derivatives of this compound serve as crucial precursors in the construction of intricate molecular frameworks. These frameworks often form the core of novel compounds with potential applications in various scientific domains. The synthesis of these scaffolds can be achieved through various modern organic chemistry techniques, including multi-component reactions and cyclization cascades. nih.govresearchgate.net
A Foundation for Pharmaceutical Lead Compounds
In the quest for new drugs, the piperidine nucleus is a highly valued structural motif. mdpi.comresearchgate.net It is a component of numerous approved medications spanning a wide range of therapeutic areas. encyclopedia.pub The ability to modify the this compound structure allows for the systematic development of libraries of related compounds. This approach is fundamental to structure-activity relationship (SAR) studies, which are essential for identifying and optimizing lead compounds in the drug discovery process. nih.govrsc.org For instance, derivatives of 4-aminopiperidine (B84694) have been instrumental in the development of antagonists for the CCR5 receptor, a key target in HIV-1 entry inhibition. nih.gov
Impact on Medicinal Chemistry and Drug Discovery
The inherent biological relevance of the piperidine scaffold has made this compound and its derivatives a focal point in medicinal chemistry research. nih.gov Scientists have been actively exploring the potential of these compounds to design and identify new bioactive agents.
The Design and Identification of Bioactive Agents
The modification of the this compound core has led to the discovery of compounds with a range of biological activities. These activities are often fine-tuned by the addition of different functional groups to the parent molecule.
Recent studies have highlighted the potential of piperidine derivatives as antiviral agents. For example, certain N-substituted piperidine derivatives have demonstrated efficacy against the influenza A/H1N1 virus. nih.gov Some of these compounds have shown antiviral activity comparable to or even better than existing commercial drugs at similar concentrations. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of viral replication. nih.gov Specifically, benzyl-piperidine derivatives have shown activity against the H1N1 influenza virus. encyclopedia.pub
The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Piperidine derivatives have emerged as a promising class of compounds in this area. academicjournals.orgbiomedpharmajournal.orgresearchgate.net Various synthesized piperidine derivatives have shown significant activity against a range of bacteria and fungi. biomedpharmajournal.orgresearchgate.net For instance, some piperidone derivatives have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains. researchgate.net The table below summarizes the antimicrobial activity of some piperidine derivatives.
| Compound/Derivative | Antibacterial Activity | Antifungal Activity | Reference |
| Piperidin-4-one derivatives | Active against Staphylococcus aureus, E. coli, Bacillus subtilis | Active against M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | biomedpharmajournal.org |
| 2,6 disubstituted piperidine-4-one derivatives | Potent activity against gram-positive bacteria | Active against Aspergillus niger | researchgate.net |
| Piperidine-4-carboxamide derivatives | Active against Gram-positive bacteria | - | researchgate.net |
| Various piperidine derivatives | Varying degrees of inhibition against several bacteria | Some derivatives showed activity against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans | academicjournals.org |
Anti-Cancer Research Applications
Derivatives of the aminopiperidine scaffold have shown significant promise in oncology research, with various compounds exhibiting potent antiproliferative and pro-apoptotic effects across different cancer cell lines.
Substituted (phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have been synthesized and evaluated for their anticancer properties. nih.gov One such compound, featuring nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety (designated as 3a ), was identified as a potent inhibitor of human leukemia cell growth (K562 and Reh lines). nih.gov Further studies involving LDH assays, cell cycle analysis, and DNA fragmentation suggested that this compound induces apoptosis more effectively than other derivatives in the series. nih.gov
In another area of research, novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold were developed and showed antiproliferative properties. nih.gov The σ1 receptor is overexpressed in many cancer cells, making it a viable therapeutic target. nih.gov The benzylamine (B48309) derivative 4a was found to inhibit the growth of human non-small cell lung cancer cells (A427) to a degree similar to the σ1 antagonist haloperidol. nih.gov Furthermore, 1-methylpiperidine (B42303) derivatives from this series, such as 20a (cyclohexylmethylamine) and 22a (phenylpiperazine), demonstrated stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than known σ1 ligands. nih.gov
Additionally, piperazine (B1678402) derivatives, which are structurally related to piperidines, have been incorporated into vindoline (B23647) to create novel conjugates with significant antiproliferative activity. youtube.com When tested against a panel of 60 human tumor cell lines, conjugates featuring a [4-(trifluoromethyl)benzyl]piperazine (23 ) and a 1-bis(4-fluorophenyl)methyl piperazine (25 ) at position 17 of the vindoline structure were particularly potent. youtube.com Compound 23 was most effective against the breast cancer MDA-MB-468 cell line, while compound 25 showed the highest efficacy against the non-small cell lung cancer HOP-92 cell line. youtube.com
Table 1: Anti-Cancer Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Cancer Type / Cell Line | Key Findings | Reference |
| Compound 3a | Human Leukemia (K562, Reh) | Potently inhibits cell growth; induces apoptosis. | nih.gov |
| Compound 4a | Human Non-Small Cell Lung Cancer (A427) | Inhibited cell growth to an extent similar to haloperidol. | nih.gov |
| Compounds 20a, 22a | Human Prostate Cancer (DU145) | Showed stronger antiproliferative effects than reference σ1 ligands. | nih.gov |
| Vindoline-piperazine conjugate 23 | Breast Cancer (MDA-MB-468) | Exhibited low micromolar growth inhibition (GI50 = 1.00 μM). | youtube.com |
| Vindoline-piperazine conjugate 25 | Non-Small Cell Lung Cancer (HOP-92) | Exhibited low micromolar growth inhibition (GI50 = 1.35 μM). | youtube.com |
Analgesic and Opioid Receptor Modulators
The piperidine ring is a cornerstone of many synthetic opioids, including the highly potent analgesic fentanyl. reddit.comnih.gov Research has focused on developing novel piperidine derivatives that can modulate opioid receptors with improved potency and selectivity, aiming to provide new mechanisms for pain relief.
A series of phenolic diaryl amino piperidine derivatives were investigated as potential delta (δ) opioid receptor agonists. nih.gov The study highlighted the importance of the phenol (B47542) group and the substitution on the piperidine nitrogen for achieving high agonist activity and selectivity over mu (μ) and kappa (κ) opioid receptors. nih.gov This work led to the discovery of compounds with enhanced potency and selectivity compared to the standard non-peptidic δ-agonist SNC-80. Notably, analog 8e from this series demonstrated in vivo anti-nociceptive activity in two different rodent models, underscoring the potential of δ-agonists as a novel approach to pain management. nih.gov
The different opioid receptors are responsible for various physiological effects. The μ-receptor is associated with analgesia, but also with side effects like respiratory depression and dependence. researchgate.net The δ-receptor also plays a role in analgesia, while the κ-receptor is linked to analgesia, sedation, and dysphoria. reddit.comresearchgate.net The development of selective δ-agonists, such as the piperidine derivatives investigated, is a key strategy to separate analgesic effects from the more problematic side effects mediated by the μ-receptor.
Table 2: Analgesic and Opioid Receptor Activity of Piperidine Derivatives
| Compound/Derivative Class | Receptor Target | Activity | Key Findings | Reference |
| Analog 8e | Delta (δ) Opioid Receptor | Agonist | Showed in vivo anti-nociceptive activity in rodent models. | nih.gov |
| Phenolic diaryl amino piperidines | Delta (δ) Opioid Receptor | Agonist | Improved potency and selectivity over μ and κ receptors compared to SNC-80. | nih.gov |
| Fentanyl | Mu (μ) Opioid Receptor | Agonist | A potent, well-established synthetic opioid analgesic. | reddit.comnih.gov |
Agents for Central Nervous System Disorders
Derivatives of piperidine have been explored as treatments for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases and neuronal damage following ischemic events. A key area of this research involves the modulation of the N-methyl-D-aspartic acid (NMDA) receptor.
A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids were developed as potent and selective NMDA receptor antagonists. nih.gov These antagonists are considered promising therapeutic agents for conditions such as Alzheimer's disease and for preventing the neuronal damage that occurs during a stroke. nih.gov The most potent compound in this series, LY233053 (also referred to as compound 15 ), selectively displaced the binding of a known NMDA antagonist with an IC50 of 107 nM and antagonized NMDA-induced responses in cortical tissue with an IC50 of 4.2 μM. nih.gov In in vivo studies, this compound was effective at blocking NMDA-induced convulsions and lethality in rodents. A significant feature of these tetrazole-containing amino acids is their shorter duration of action compared to related phosphonic acid antagonists, which could be advantageous for managing acute disorders like stroke by allowing for better dosage control. nih.gov
Anti-Inflammatory and Immunomodulatory Effects
The piperidine scaffold has also been utilized in the search for new anti-inflammatory agents. Research in this area has led to the synthesis of novel piperidin-4-one imine derivatives that exhibit both anti-inflammatory and antioxidant properties.
In one study, three novel compounds based on a 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one skeleton were synthesized and evaluated. Their anti-inflammatory activity was assessed using a protein denaturation method. Among the synthesized compounds, the hydrazine (B178648) carbothioamide derivative (Compound 2 ) showed the highest activity, with 71.3% inhibition. This was significantly more potent than the parent piperidin-4-one (Compound 1 , 43.5% inhibition) and the oxime derivative (Compound 3 , 39.3% inhibition). The antioxidant activity of these compounds, measured by a DPPH assay, followed a similar trend, suggesting a potential link between their radical scavenging ability and their anti-inflammatory effects.
Antimalarial Compound Development
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the urgent development of new antimalarial drugs. The 4-aminopiperidine structure has been identified as a valuable starting point for this endeavor.
A series of 4-aminopiperidine derivatives demonstrated potent activity against a multi-drug-resistant strain of P. falciparum (Dd2). This research resulted in the development of compounds 9e and 10d , which showed high potency with IC50 values of 75 nM and <60 nM, respectively. These compounds also possessed acceptable distribution coefficients (logD) and reasonable metabolic stability.
In another study, a library of 1,4-disubstituted piperidine derivatives was synthesized and tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Several of these compounds displayed activity comparable to or exceeding that of chloroquine. Notably, compound 13b was highly active against both strains, with IC50 values of 4.19 nM (3D7) and 13.30 nM (W2). Compound 12a was particularly effective against the resistant W2 strain (IC50 = 11.6 nM).
Table 3: Antimalarial Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | P. falciparum Strain | Activity (IC50) | Reference |
| Compound 9e | Dd2 (multi-drug resistant) | 75 nM | |
| Compound 10d | Dd2 (multi-drug resistant) | <60 nM | |
| Compound 12a | W2 (chloroquine-resistant) | 11.6 nM | |
| Compound 12d | 3D7 (chloroquine-sensitive) | 13.64 nM | |
| Compound 13b | 3D7 (chloroquine-sensitive) | 4.19 nM | |
| Compound 13b | W2 (chloroquine-resistant) | 13.30 nM |
Investigation of Molecular Targets and Biological Pathways
Understanding the molecular targets and biological pathways affected by this compound derivatives is crucial for their rational design and development.
Anti-Cancer: The anticancer effects of piperidine derivatives are mediated through several pathways. Some derivatives induce apoptosis (programmed cell death) and cause DNA fragmentation in leukemia cells. nih.gov Others function as ligands for the σ1 receptor, which is highly expressed in cancer cells, thereby inhibiting cell proliferation. nih.gov Another identified mechanism involves the inhibition of key signaling pathways, such as the ERK1/2 and P38 pathways, which can arrest the cell cycle and block proliferation.
Analgesia: The analgesic properties are primarily achieved through interaction with opioid receptors in the central and peripheral nervous systems. nih.gov Derivatives have been specifically designed to act as potent agonists at the delta (δ) opioid receptor, offering a pathway to pain relief that may avoid some side effects associated with traditional mu (μ) opioid agonists. reddit.comnih.gov
CNS Disorders: For CNS applications, a key target is the NMDA receptor. Piperidine-based compounds have been developed as selective antagonists of this receptor, which can protect neurons from excitotoxicity—a major factor in neuronal damage during stroke and in neurodegenerative diseases. nih.gov
Anti-Inflammatory Effects: The anti-inflammatory action of certain piperidin-4-one derivatives appears to be linked to their antioxidant capabilities. These compounds function by inhibiting the denaturation of proteins, a hallmark of inflammation, and by scavenging free radicals.
Antimalarial Activity: The molecular target for some antimalarial compounds containing a related triazolopyrazine scaffold is believed to be the P. falciparum ATPase4 (PfATP4). This protein functions as a sodium-ion pump in the parasite, and its dysregulation is lethal. It is plausible that antimalarial 4-aminopiperidine derivatives could act on this or related targets within the parasite.
Applications in Catalysis Research
While this compound itself is primarily studied for its biological applications, the broader piperidine structural class is a cornerstone of organocatalysis. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions.
Piperidine is widely employed as a basic organocatalyst, particularly for the Knoevenagel condensation reaction. In this reaction, piperidine can act as a base to deprotonate an active methylene (B1212753) compound or as a nucleophilic catalyst by forming a reactive iminium ion intermediate with an aldehyde or ketone.
Research has also explored more complex piperidine derivatives as catalysts. For instance, 4,4'-trimethylenedipiperidine (TMDP) has been successfully used as both a solvent and a catalyst for tandem Knoevenagel-Michael condensation reactions. Studies comparing TMDP to piperidine found that TMDP was a superior catalyst for producing pyrano[2,3-d]pyrimidinones, demonstrating the potential for developing advanced catalysts based on the piperidine framework. Although direct catalytic applications of this compound are not extensively documented, its amine functionality is characteristic of the structures that are highly effective in various organocatalytic transformations.
Design of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in pharmaceuticals and fine chemicals. Piperidine scaffolds are frequently incorporated into the design of chiral ligands due to their conformational rigidity and the stereochemical information that can be embedded in their structure.
However, a review of current scientific literature does not yield specific examples of chiral ligands derived directly from this compound for use in asymmetric catalysis. The focus in the field has largely been on other classes of piperidine-containing ligands, such as those based on 2-substituted piperidines or those with chirality integrated directly into the piperidine ring through substitution at the 2- and 5-positions or at the nitrogen atom.
Organocatalytic Roles of Piperidine Derivatives
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Piperidine and its derivatives are well-known to function as effective organocatalysts, typically acting as bases or by forming reactive enamine or iminium ion intermediates.
While piperidine itself is a widely used base catalyst, research into the specific organocatalytic roles of this compound is not prominent. The catalytic activity of piperidine derivatives is highly dependent on their substitution pattern, which influences their basicity, steric environment, and ability to form key catalytic intermediates. Studies in organocatalysis often focus on proline and its derivatives, as well as other chiral amines and thioureas, which have demonstrated broad applicability and high enantioselectivity in a variety of transformations, including aldol (B89426) and Michael reactions.
The presence of the 4-aminophenylmethyl group on the piperidine ring in this compound introduces an additional functional group that could potentially modulate its catalytic activity or participate in catalysis. However, without specific research data, its role and effectiveness as an organocatalyst in key reactions remain speculative.
Computational Chemistry and in Silico Methodologies Applied to 4 4 Aminophenylmethyl Piperidine
Molecular Modeling and Molecular Docking Simulations
Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein or enzyme. This process is crucial for understanding the mechanism of action and for structure-based drug design.
For 4-(4-Aminophenylmethyl)piperidine, molecular docking studies would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant biological target. The selection of the target would be based on the therapeutic area of interest. Piperidine (B6355638) derivatives are known to interact with a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as monoamine oxidase (MAO) and various kinases. researchgate.netrsc.org
The docking process predicts the most stable binding poses of the compound within the target's binding pocket and calculates a docking score, which is an estimate of the binding free energy (typically in kcal/mol). A more negative score suggests a stronger binding affinity. These simulations can reveal key molecular interactions, such as:
Hydrogen bonds: The primary amine (-NH2) group on the phenyl ring and the secondary amine (-NH-) in the piperidine ring can act as hydrogen bond donors and acceptors.
Hydrophobic interactions: The phenyl ring and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar residues in the active site.
π-π Stacking: The aromatic phenyl ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Molecular dynamics (MD) simulations can further refine the docking poses, providing insights into the stability of the ligand-protein complex over time and the flexibility of both the ligand and the protein. rsc.orgresearchgate.net
Table 1: Illustrative Molecular Docking Results for this compound Against Hypothetical Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Monoamine Oxidase A (MAO-A) | -8.5 | TYR407, PHE208 | π-π Stacking, Hydrophobic |
| GLN215 | Hydrogen Bond | ||
| Dopamine (B1211576) D2 Receptor | -9.2 | ASP114 | Ionic, Hydrogen Bond |
| SER193, SER197 | Hydrogen Bond | ||
| PHE390, TRP386 | Hydrophobic, Aromatic | ||
| PI3Kα Kinase | -7.9 | VAL851 | Hydrogen Bond (Hinge) |
| LYS802 | Hydrogen Bond | ||
| TRP780 | Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the typical output of molecular docking simulations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netnih.gov These calculations provide a detailed understanding of the electron distribution, which governs the molecule's stability, reactivity, and interaction capabilities.
For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G** basis set) can determine several key parameters: researchgate.netmdpi.com
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining electronic transitions and reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. nih.govrsc.org Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the nitrogen atoms would be expected to be regions of high negative potential.
Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, helping to identify electrophilic and nucleophilic centers and predict how the molecule will interact with other charged species. nih.gov
Table 2: Predicted Electronic Properties of this compound from Quantum Calculations
| Parameter | Predicted Value | Interpretation |
| HOMO Energy | -5.2 eV | Indicates electron-donating capability, likely centered on the aminophenyl group. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Suggests good molecular stability. |
| Dipole Moment | 2.1 D | Indicates a polar molecule capable of dipole-dipole interactions. |
| MEP Negative Region | Around N atoms | Indicates likely sites for hydrogen bonding and electrophilic attack. |
| MEP Positive Region | Around amine H atoms | Indicates likely sites for nucleophilic attack. |
Note: The data in this table is hypothetical and based on typical values for similar aromatic amines and piperidine structures.
Predictive Modeling of Biological Activity Spectra and Potential Therapeutic Targets
In silico tools can predict the likely biological activities of a compound based on its chemical structure. Programs like PASS (Prediction of Activity Spectra for Substances) compare the structure of a query molecule to a large database of known bioactive compounds to generate a list of potential activities, each with a probability score (Pa). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models also play a key role. nih.govtandfonline.com By building a statistical model that correlates structural descriptors of a series of compounds with their measured biological activity, QSAR can predict the activity of new, untested molecules like this compound. nih.gov These predictions can guide the selection of appropriate in vitro and in vivo assays, saving time and resources. For piperidine derivatives, predicted activities often include effects on the central nervous system, anti-inflammatory, and antimicrobial actions. researchgate.net
Network pharmacology can further help identify potential therapeutic targets by mapping the predicted interactions of the compound onto complex biological networks and pathways. nih.gov
Table 3: Illustrative Predicted Biological Activity Spectrum for this compound
| Predicted Activity | Pa (Probability to be active) |
| Monoamine oxidase A inhibitor | 0.895 |
| Anxiolytic | 0.812 |
| Antidepressant | 0.788 |
| Dopamine D2 receptor antagonist | 0.754 |
| Anti-inflammatory | 0.690 |
| Antibacterial | 0.655 |
| Neuroprotective | 0.580 |
Note: The data in this table is hypothetical, generated for illustrative purposes based on the structural features of the compound and known activities of related piperidines.
Conformational Ensemble Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts when binding to a target. The piperidine ring typically exists in a stable chair conformation. researchgate.netwikipedia.org However, the molecule has several rotatable bonds, particularly the one connecting the methylene (B1212753) bridge to the phenyl ring, leading to a variety of possible 3D shapes (conformers).
Conformational analysis aims to identify the most stable, low-energy conformers that are likely to exist under physiological conditions. This is often achieved through systematic conformational searches or, more dynamically, through molecular dynamics (MD) simulations. rsc.orgresearchgate.net MD simulations model the atomic movements of the molecule over time, allowing for the exploration of its conformational space.
By mapping the potential energy as a function of conformational coordinates (like torsion angles), an energy landscape can be generated. The valleys in this landscape correspond to stable or metastable conformers. Understanding this landscape is critical, as the "bioactive conformation" may not be the absolute lowest energy conformer.
Table 4: Hypothetical Relative Energies of Key Conformers
| Conformer Description | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| Global Minimum (Anti) | ~180° | 0.00 | 75% |
| Local Minimum (Gauche 1) | ~60° | 1.2 | 12% |
| Local Minimum (Gauche 2) | ~-60° | 1.2 | 12% |
| Transition State | ~0° | 4.5 | <1% |
Note: This table presents illustrative data. The values represent a plausible energy distribution for a molecule with a single major rotational barrier.
Predictive ADME Profiling
ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the pharmacokinetic profile of a drug candidate. Predicting these properties early in the discovery process is essential to avoid late-stage failures. Numerous in silico models and software platforms (e.g., SwissADME, pkCSM) are available to estimate these parameters based on molecular structure. researchgate.netresearchgate.net
For this compound, key predicted ADME properties would include:
Lipophilicity (LogP): Predicts how the compound partitions between an oily and an aqueous phase, affecting absorption and distribution.
Aqueous Solubility (LogS): Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can enter the central nervous system, which is vital for CNS-acting drugs.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major drug-metabolizing enzymes. nih.gov
Drug-likeness Rules: Evaluation against criteria like Lipinski's Rule of Five, which helps assess if a compound has physicochemical properties consistent with orally active drugs.
Table 5: Illustrative Predictive ADME Profile for this compound
| ADME Property | Predicted Value | Assessment |
| Molecular Weight | 190.28 g/mol | Favorable (<500) |
| LogP (Consensus) | 1.95 | Optimal for absorption |
| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |
| H-Bond Donors | 2 | Favorable (≤5) |
| H-Bond Acceptors | 2 | Favorable (≤10) |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness |
| BBB Permeant | Yes | Likely to cross the BBB |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| GI Absorption | High | Likely well-absorbed orally |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical predictions from ADME software for a molecule with these structural characteristics.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 4 Aminophenylmethyl Piperidine and Analogues
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic methods are central to the analysis of 4-(4-aminophenylmethyl)piperidine, offering high-resolution separation from impurities and matrix components for both purity assessment and quantitative determination.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Applications
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analysis of a wide range of compounds, including those with amine functionalities. hep-bejune.ch SFC-MS is particularly advantageous due to its high throughput, reduced solvent consumption, and compatibility with mass spectrometry. researchgate.net While direct analysis of this compound by SFC-MS is not extensively documented in the provided literature, studies on closely related tagged molecules provide significant insight into potential methodologies. researchgate.netnih.gov
Research involving N-(4-aminophenyl)piperidine as a derivatization tag for organic acids highlights effective SFC-MS conditions. nih.govnsf.gov These studies demonstrate that the high proton affinity of the aminophenyl-piperidine moiety enhances ionization, making it readily detectable in positive mode ESI-MS. nsf.gov The separation of these derivatives has been successfully achieved on various stationary phases. researchgate.netnih.gov For basic compounds like this compound, peak shape can be a challenge, but the use of specific stationary phases, such as those incorporating 2-ethylpyridine, has been shown to significantly improve chromatography for basic drugs. hep-bejune.ch Alternatively, employing a bare silica (B1680970) hybrid stationary phase with an ammonium (B1175870) hydroxide (B78521) additive in the mobile phase can produce excellent peak shapes for basic analytes. hep-bejune.ch
A make-up flow is often used in SFC-MS to promote ionization, but studies have shown that for analytes tagged with a high proton affinity group like N-(4-aminophenyl)piperidine, this may not be necessary, simplifying the method. nsf.gov Methanol (B129727) is often preferred over ethanol (B145695) as an organic modifier in the mobile phase, as it can lead to better signal intensity in the mass spectrometer. nsf.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Protocols
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the sensitive and selective quantification of primary aromatic amines (PAAs) in complex matrices. nih.govresearchgate.net This technique is directly applicable to this compound. Methods are typically developed using reversed-phase chromatography with MS/MS detection operating in multiple reaction monitoring (MRM) mode for high selectivity and low detection limits. nih.govresearchgate.net
Successful separation of numerous PAAs has been achieved on columns such as Ultra Biphenyl and Kinetex F5. nih.govsciex.com The mobile phase commonly consists of a gradient of water and methanol or acetonitrile, with a small amount of an acidifier like formic acid to ensure good peak shape and ionization efficiency in positive ion mode. sciex.comlcms.cz Electrospray ionization (ESI) is the most common ionization source used for this class of compounds. nih.gov The development of these methods allows for the detection of PAAs at levels as low as 0.025-0.20 ng/mL. nih.gov
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For compounds like this compound, which contains a primary amine group, derivatization can be employed to increase volatility for gas chromatography (GC), improve thermal stability, and enhance detector response. iu.eduresearchgate.net The process involves replacing a labile hydrogen on the amine group with a more stable functional group. iu.edu
Common derivatization strategies for primary amines include:
Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). iu.edunih.gov The resulting derivatives are often more volatile and thermally stable, leading to better chromatographic performance in GC-MS analysis. iu.edu Acylated compounds can also be more stable than their silylated counterparts. nih.gov
Silylation: This is a very common derivatization technique where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. iu.edusigmaaldrich.com This reaction generally increases volatility and thermal stability. sigmaaldrich.com The reactivity for silylation typically follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Alkylation: Reagents such as dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can be used to form dimethylaminomethylene derivatives with primary amines, which has been shown to drastically improve chromatographic behavior. iu.edu
Reaction with Chloroformates: Alkyl chloroformates are used in the Schotten-Baumann reaction to derivatize primary and secondary amines, producing derivatives suitable for GC analysis. researchgate.net
Reaction with Sulfonyl Chlorides: Reagents like 4-toluenesulfonyl chloride can be used for pre-column derivatization in HPLC, allowing for sensitive UV detection. nih.gov
The choice of derivatizing reagent depends on the analytical technique (GC or HPLC), the detector being used, and the specific properties of the analyte. researchgate.netnih.gov
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments are powerful tools for elucidating the stereostructure of piperidine (B6355638) derivatives. optica.org
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would appear as a characteristic AA'BB' system in the aromatic region (typically δ 6.5-7.5 ppm). The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. The protons of the piperidine ring would show complex multiplets in the aliphatic region, further complicated by the chair conformation of the ring. chemicalbook.comacs.org The methylene (B1212753) bridge protons (-CH₂-) connecting the phenyl and piperidine rings would appear as a singlet or doublet. The proton on the piperidine nitrogen (-NH-) would also be present as a broad signal. Spectral data for the closely related 4-(aminomethyl)piperidine (B1205859) shows signals for piperidine ring protons between δ 1.0 and 3.1 ppm and the aminomethyl protons at ~2.56 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Separate signals would be expected for the aromatic carbons (with C-N and C-C substituted carbons having distinct shifts), the methylene bridge carbon, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectrum of this compound would be expected to show:
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group, and a single band for the secondary amine in the piperidine ring.
C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and methylene bridge.
Aromatic C=C Stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental stretching vibrations around 1450-1600 cm⁻¹.
C-N Stretching: Bands in the fingerprint region, typically between 1000-1200 cm⁻¹.
Table of Compound Names
Emerging Research Avenues and Future Prospects for 4 4 Aminophenylmethyl Piperidine
Innovations in Synthetic Strategies for Complex Architectures
The development of novel and efficient synthetic methodologies is critical for exploring the full potential of the 4-(4-aminophenylmethyl)piperidine core. Traditional methods are being supplanted by more sophisticated strategies that allow for the precise construction of complex, highly substituted, and stereochemically defined analogs.
Recent breakthroughs include the use of advanced catalytic systems to streamline the synthesis of piperidine (B6355638) derivatives. For instance, a novel two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This method uses enzymes to selectively introduce a hydroxyl group onto the piperidine ring, which then serves as a handle for further modification via nickel electrocatalysis. news-medical.net This approach has been shown to reduce synthetic routes that previously required 7 to 17 steps down to just 2 to 5, significantly improving efficiency and reducing reliance on expensive precious metal catalysts like palladium. news-medical.net
Other innovative strategies focus on the stereoselective synthesis of piperidines. Rhodium- and palladium-catalyzed hydrogenation of corresponding pyridine (B92270) precursors are effective methods for creating highly substituted and fluorinated piperidines. mdpi.comnih.gov For example, rhodium(I) complexes have been used for the highly diastereoselective dearomatization and hydrogenation of fluoropyridines. nih.gov To overcome some limitations of rhodium, a subsequent method using palladium catalysis was developed, which proved effective for a broader range of substrates, even in the presence of air and moisture. mdpi.comnih.gov Additionally, intramolecular cyclization reactions, such as the cobalt(II)-catalyzed radical cyclization of linear amino-aldehydes and the gold-catalyzed annulation of N-allenamides with alkene-tethered oximes, provide direct access to complex piperidine structures. nih.govajchem-a.com
An efficient method for producing 4-substituted-4-aminopiperidine derivatives, which are key building blocks for various bioactive compounds, utilizes isonipecotate as a starting material. nih.gov The process involves the alkylation of the isonipecotate to introduce diversity at the 4-position, followed by a Curtius rearrangement to install the amino group. nih.gov This strategy has been successfully applied to the synthesis of CCR5 antagonists, which are potent inhibitors of HIV-1 entry. nih.gov
| Synthetic Strategy | Key Features | Advantages | Reference |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-stage process using enzymes and nickel electrocatalysis. | Reduces multi-step syntheses to 2-5 steps; avoids costly precious metals. | news-medical.net |
| Catalytic Hydrogenation | Uses Rhodium(I) or Palladium catalysts on pyridine precursors. | Allows for stereoselective synthesis of highly substituted and fluorinated piperidines. | mdpi.comnih.gov |
| Intramolecular Radical Cyclization | Cobalt(II)-catalyzed cyclization of linear amino-aldehydes. | Provides direct access to various piperidine and pyrrolidone structures. | nih.gov |
| Curtius Rearrangement from Isonipecotate | Alkylation at the 4-position followed by rearrangement to form the 4-amino group. | Efficiently produces key 4-substituted-4-aminopiperidine building blocks. | nih.gov |
Deeper Elucidation of Structure-Activity Relationships and Molecular Mechanisms
A critical area of ongoing research is the detailed exploration of structure-activity relationships (SAR) to understand how specific structural modifications to the this compound scaffold influence biological activity. These studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.
Research into dopamine (B1211576) transporter (DAT) inhibitors has shown that modifications to the piperidine and its substituents significantly impact affinity and function. nih.gov By performing bioisosteric replacement of a piperazine (B1678402) ring with aminopiperidine moieties, researchers have developed analogs with high DAT affinity and improved metabolic stability. nih.gov These studies revealed that compounds could be tuned to have an "atypical" DAT inhibitor profile, which is considered beneficial for treating psychostimulant use disorders without producing abuse liability. nih.govnih.gov
In the context of CCR5 antagonists for HIV treatment, SAR studies have demonstrated the importance of the substituents on the piperidine nitrogen. The synthesis of various piperazino-piperidine (B8394093) amide analogs has allowed for the optimization of antiviral potency. nih.govnih.gov Similarly, in the development of delta-opioid agonists, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were prepared to probe the effects of various substitutions. nih.gov One lead compound from this series exhibited a high affinity (Ki of 18 nM) and was over 250-fold selective for the delta-opioid receptor compared to the mu-receptor. nih.gov
Investigations into inhibitors of equilibrative nucleoside transporters (ENTs) have also highlighted key SAR determinants. For analogs of FPMINT, a known ENT inhibitor, the presence and position of halogen substitutes on the phenyl ring attached to the piperazine (or piperidine) core were found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org Furthermore, replacing a larger naphthalene (B1677914) moiety with a smaller benzene (B151609) ring could abolish activity, but this could be restored by adding specific substituents back onto the benzene ring. frontiersin.org
| Target | Structural Moiety Investigated | Key SAR Finding | Reference |
| Dopamine Transporter (DAT) | Aminopiperidine substitution | Bioisosteric replacement of piperazine improves metabolic stability and can lead to an atypical inhibitor profile. | nih.govnih.gov |
| CCR5 Receptor | Piperidino-piperidine amides | Substituents on the piperidine nitrogen are crucial for potent anti-HIV activity. | nih.govnih.gov |
| Delta-Opioid Receptor | 4-phenyl-4-imidazolyl-piperidine | Substitutions on the core structure led to highly potent and selective delta-opioid agonists. | nih.gov |
| Equilibrative Nucleoside Transporters (ENTs) | Phenyl and Naphthalene moieties | Halogen substitution on the phenyl ring is essential for activity; size of the aromatic system impacts potency. | frontiersin.org |
Identification of Novel Biological Functions and Therapeutic Opportunities
While initially explored for a specific set of targets, the this compound scaffold and its derivatives are being investigated for a widening array of biological functions, opening up new therapeutic possibilities.
One of the most promising areas is in oncology. A series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and found to possess potent antitumor activity. nih.gov One compound, in particular, showed an IC50 value of 0.25 μM against HepG2 liver cancer cells and was found to induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov The piperidine moiety is frequently used in the design of anticancer drugs, including inhibitors of pro-tumorigenic receptors and initiators of apoptosis. mdpi.comresearchgate.net
The scaffold is also a cornerstone in the development of treatments for central nervous system (CNS) disorders. Atypical dopamine transporter (DAT) inhibitors based on aminopiperidine structures show potential in preclinical models of psychostimulant abuse. nih.gov Additionally, piperidine-based compounds have been identified as potent and selective agonists for the delta-opioid receptor, which is a target for novel analgesics. nih.gov In another study, screening of a chemical library led to the discovery of a piperidine/piperazine-based compound with high affinity for the sigma-1 receptor (S1R), a target implicated in neurodegenerative and neuropsychiatric disorders. nih.gov
Furthermore, the piperidine core is integral to the development of anti-infective agents. Piperazino-piperidine derivatives have been developed as potent CCR5 antagonists that block the entry of the HIV-1 virus into host cells. nih.gov Beyond antiviral applications, research into compounds from the "Chagas box" identified a 4-azaindole-2-piperidine compound with moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org
| Therapeutic Area | Biological Target/Mechanism | Example Application | Reference |
| Oncology | Cell Cycle Inhibition (p53/p21 pathway) | Treatment of hepatocellular carcinoma (liver cancer). | nih.gov |
| CNS Disorders | Atypical Dopamine Transporter (DAT) Inhibition | Potential treatment for psychostimulant use disorders. | nih.gov |
| CNS Disorders | Sigma-1 Receptor (S1R) Agonism | Potential treatment for neurodegenerative and neuropsychiatric diseases. | nih.gov |
| Pain Management | Delta-Opioid Receptor Agonism | Development of novel, selective analgesics. | nih.gov |
| Infectious Disease | CCR5 Receptor Antagonism | Inhibition of HIV-1 viral entry. | nih.govnih.gov |
| Infectious Disease | Anti-parasitic Activity | Activity against Trypanosoma cruzi (Chagas disease). | dndi.org |
Synergistic Integration of Computational and Experimental Research Paradigms
The future of drug discovery involving the this compound scaffold lies in the tight integration of computational modeling and experimental validation. This synergistic approach accelerates the design-build-test-learn cycle, making the discovery process more efficient and targeted.
Computational tools are instrumental in identifying promising lead compounds and understanding their mechanism of action at the molecular level. For instance, in the discovery of novel sigma-1 receptor (S1R) ligands, an initial screening of an in-house collection of piperidine-based compounds was followed by extensive computational analysis. nih.gov Molecular docking and molecular dynamics simulations were used to decipher the binding mode of the most potent compound. nih.gov These studies revealed the crucial amino acid residues within the S1R binding pocket that interact with the ligand, providing a structural basis for future rational, structure-based optimization. nih.gov
This approach is also valuable for interpreting complex SAR data. In studies of ENT inhibitors, molecular docking analysis suggested that a novel piperazine-containing compound binds to a different site on ENT1 than other conventional inhibitors, explaining its unique activity profile. frontiersin.org The inability to perform docking on ENT2 due to the lack of a crystal structure also highlights the current limitations and future needs in computational chemistry. frontiersin.org
The combination of experimental screening with computational modeling allows researchers to rapidly prioritize which novel, complex architectures to synthesize. By predicting the binding affinity and potential off-target effects of virtual compounds, chemists can focus their synthetic efforts on molecules with the highest probability of success, saving significant time and resources. This integrated paradigm is essential for navigating the vast chemical space available for piperidine derivatives and for unlocking their full therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 4-(4-Aminophenylmethyl)piperidine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with aryl halides or sulfonyl chlorides. For example, 4-substituted piperidines are synthesized via Grignard reactions (e.g., reacting 4-bromophenylmagnesium bromide with N-protected piperidinones) followed by deprotection and functionalization . Intermediates such as 1-benzyl-3,4-dehydro-4-(aryl)piperidines are characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, Preparation N in Pfizer's protocol confirmed the structure of 4-(2-methoxyphenyl)piperidine via NMR (δ 6.80–3.75 ppm) and MS (m/z 421.1) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer :
- NMR : Proton and carbon-13 NMR are essential for verifying substituent positions and stereochemistry. For example, aromatic protons in the 6.60–7.20 ppm range confirm phenyl group attachment, while piperidine protons appear as multiplet signals between 1.4–3.4 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 421.1 for a methoxy-substituted derivative) .
- HPLC : Purity assessment (≥98% by HPLC) ensures minimal impurities in intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing this compound derivatives?
- Methodological Answer :
- Catalyst Selection : Piperidine-catalyzed Knoevenagel condensations (e.g., for benzaldehyde derivatives) enhance reaction efficiency .
- Purification : Chromatography (e.g., flash column) or recrystallization minimizes by-products. For example, PubChem protocols use recrystallization from ethanol/water mixtures for sulfonylpiperidine derivatives .
- Temperature Control : Lowering reaction temperatures during Grignard additions reduces side reactions (e.g., over-alkylation) .
Q. How do researchers resolve contradictions in biological activity data among structurally similar piperidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., methoxy vs. chloro groups) and test in standardized assays. For example, 4-anilinopiperidine derivatives (e.g., Item No. 29119) are evaluated for opioid receptor affinity to isolate critical functional groups .
- Dose-Response Analysis : Compare EC50 values across derivatives to identify potency outliers .
- Metabolic Stability Assays : Assess hepatic microsome stability to rule out pharmacokinetic confounding factors .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to target receptors (e.g., dopamine D2 or σ1 receptors) using software like AutoDock Vina. For neuroprotective agents, docking studies with ATF3 or CHOP proteins help prioritize candidates .
- QSAR Modeling : Correlate electronic (e.g., Hammett σ constants) or steric descriptors (e.g., molar refractivity) with activity data .
- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity, reducing experimental attrition .
Q. How do protecting group strategies influence the synthesis of this compound intermediates?
- Methodological Answer :
- Boc Protection : tert-Butoxycarbonyl (Boc) groups shield piperidine amines during aryl coupling steps, as seen in 4-Anilino-1-Boc-piperidine synthesis. Deprotection with HCl/dioxane yields free amines .
- Benzyl Groups : Temporary benzyl protection (e.g., in Preparation K) prevents side reactions during Grignard additions. Hydrogenolysis with Pd/C removes benzyl groups post-synthesis .
Data Contradiction Analysis
Q. Why do yields vary significantly across different synthetic routes for this compound derivatives?
- Methodological Answer :
- By-Product Formation : Grignard routes (e.g., ) may yield 18–37% due to competing elimination pathways, while sulfonylation () achieves higher purity but requires stringent pH control.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl intermediates but may hydrolyze sensitive groups .
- Scale Limitations : Pilot-scale reactions (e.g., in industrial reactors) often face mass transfer inefficiencies compared to small-batch syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
